2,4-Difluorophenethyl bromide

説明

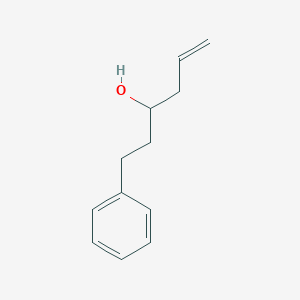

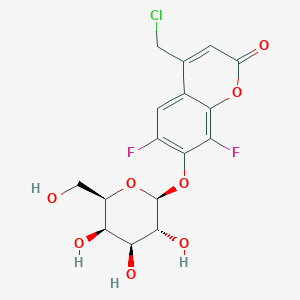

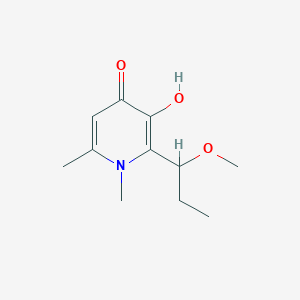

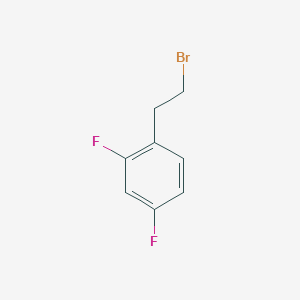

2,4-Difluorophenethyl bromide is a chemical compound with the CAS Number: 214618-54-9 . It has a molecular weight of 221.04 and its IUPAC name is 1-(2-bromoethyl)-2,4-difluorobenzene . It is a colorless liquid .

Molecular Structure Analysis

The InChI code for 2,4-Difluorophenethyl bromide is 1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a bromoethyl group attached to it .Physical And Chemical Properties Analysis

2,4-Difluorophenethyl bromide is a colorless liquid . It has a molecular weight of 221.04 . It should be stored at room temperature .科学的研究の応用

Photoredox-Catalyzed Reactions

The use of difluoromethyltriphenylphosphonium bromide as a precursor in photoredox-catalyzed bromodifluoromethylation of alkenes is noteworthy. This method, employing visible light and catalytic CuBr2, enables selective formation of bromodifluoromethylated products, demonstrating the potential of difluorinated compounds in synthetic organic chemistry (Lin, Ran, Xu, & Qing, 2016).

Continuous Flow Synthesis in Material Science

2,4,5-Trifluorobenzoic acid, synthesized via a microflow process involving an aryl-Grignard reagent and gaseous CO2, highlights the relevance of fluorinated compounds in pharmaceutical and material science applications. This continuous process underscores the efficiency and adaptability of fluorine chemistry in industrial settings (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Ionic Liquid Synthesis

The synthesis of ammonium-based ionic liquids with ether functionality, using bromide salts including ether functionalized alkyl bromides, illustrates the versatility of fluorinated bromides in creating novel ionic liquids with potential applications in various fields including material science and electrochemistry (Kärnä, Lahtinen, & Valkonen, 2009).

Electrochemical Sensors

The construction of an electrochemical sensor for 2,4-dichlorophenol using a nanocomposite of carbon dots, hexadecyltrimethyl ammonium bromide, and chitosan showcases the application of fluorinated bromides in developing sensitive and low-toxicity sensors. This advancement is particularly relevant for environmental monitoring and pollution detection (Yu, Yue, Yang, Jing, & Qu, 2016).

Dechlorination in Environmental Remediation

The use of palladium/polymeric pyrrole-cetyl trimethyl ammonium bromide/foam-nickel composite electrodes for the electrochemically reductive dechlorination of 2,4-dichlorophenol in aqueous solutions indicates the potential of fluorinated bromides in environmental remediation technologies (Sun, Wei, Han, Tong, & Hu, 2013).

Development of Novel Antimicrobial Agents

Research on new thiourea derivatives, including those incorporating bromide and fluorine elements, has shown significant anti-pathogenic activity. This highlights the potential ofthese derivatives, which may include fluorinated bromides, for developing novel antimicrobial agents with biofilm disruption capabilities. Such developments could have profound implications in the medical field, particularly in combating resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Difluorinated Molecules in Medicinal Chemistry

The palladium-catalyzed cross-coupling of terminal alkynes with gem-difluoropropargyl bromide, which leads to the efficient synthesis of CF2-skipped 1,4-diynes, is a significant advancement. This method offers a pathway to a range of important difluorinated molecules, underlining the critical role of fluorinated bromides in the synthesis of compounds relevant to medicinal chemistry (Guo, Luo, Zeng, & Zhang, 2017).

Organic Optoelectronic Materials

The controllable direct arylation of 2,1,3-benzothiadiazole derivatives using aryl bromides, including those with fluorinated components, paves the way for synthesizing 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives. This method is crucial for producing various organic photonic and electronic materials, demonstrating the role of fluorinated bromides in advanced material science (Zhang, Chen, Rojas, Jucov, Timofeeva, Parker, Barlow, & Marder, 2013).

Drug Synthesis

The cooperative dual palladium/silver catalyst system for direct difluoromethylation of aryl bromides and iodides illustrates an innovative approach in synthesizing difluoromethylarenes, which are important in fine-tuning the biological properties of drug molecules. This method marks a significant advancement in the field of pharmaceutical chemistry, highlighting the versatility and importance of fluorinated bromides in drug development (Gu, Leng, & Shen, 2014).

Radiosynthesis

The use of bis(4-benzyloxyphenyl)iodonium salts as labeling precursors in the radiosynthesis of 4-[¹⁸F]fluorophenol, starting from the bromide salt, signifies the importance of fluorinated bromides in creating compounds for molecular imaging and diagnostics. This application is crucial in the field of nuclear medicine and molecular imaging (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Safety And Hazards

The safety information for 2,4-Difluorophenethyl bromide indicates that it has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

特性

IUPAC Name |

1-(2-bromoethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBJMWJOKSSURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461625 | |

| Record name | 2,4-difluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorophenethyl bromide | |

CAS RN |

214618-54-9 | |

| Record name | 2,4-difluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。